molecular formula C12H23NO2S B1448040 tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate CAS No. 1443979-95-0

tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate

Cat. No.: B1448040
CAS No.: 1443979-95-0
M. Wt: 245.38 g/mol
InChI Key: QEKCZTIFCWUGDV-UHFFFAOYSA-N
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Description

Tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate is a chemical compound with the CAS Number: 1443979-95-0 . It has a molecular weight of 245.39 . The IUPAC name for this compound is tert-butyl (2-(((cyclobutylmethyl)thio)ethyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-8-16-9-10-5-4-6-10/h10H,4-9H2,1-3H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Synthesis of Polyamides and Derivatives : The compound tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate plays a role in the synthesis of complex polyamides. For instance, it's related to the synthesis of penta-N-protected polyamides containing independently removable amino-protecting groups (Pak & Hesse, 1998).

  • Intermediate in Enantioselective Syntheses : This compound is a significant intermediate in the enantioselective synthesis of analogues of 2′-deoxyribonucleotides, crucial for research in nucleic acid chemistry (Ober et al., 2004).

Chemical Properties and Analysis

  • Mass Spectrometry Analysis : It is used in studying the mass spectra of a series of carbamates, aiding in understanding the fragmentation patterns and molecular structures of such compounds (Daly & Heurtevant, 1970).

  • Crystallography and Molecular Structure : The compound's crystallographic studies help in understanding molecular conformations and interactions, which is vital in designing molecules with desired chemical properties (Kant et al., 2015).

Future Directions

The future directions for tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate are not clear at this time. As an intermediate in chemical synthesis, its use will likely continue to be driven by the needs of various chemical reactions .

Properties

IUPAC Name

tert-butyl N-[2-(cyclobutylmethylsulfanyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-8-16-9-10-5-4-6-10/h10H,4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKCZTIFCWUGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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